

Validation of ATBC as a safer alternative to phthalates in medical devices

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Acetyl Tributyl Citrate	
Cat. No.:	B1666534	Get Quote

ATBC: A Safer Alternative to Phthalates in Medical Devices

A Comparative Guide for Researchers and Drug Development Professionals

The plasticizer di(2-ethylhexyl) phthalate (DEHP) has long been the standard for imparting flexibility to polyvinyl chloride (PVC)-based medical devices. However, growing concerns over its potential as an endocrine disruptor and reproductive toxicant have spurred the search for safer alternatives. **Acetyl tributyl citrate** (ATBC), a bio-based plasticizer derived from citric acid, has emerged as a promising candidate. This guide provides an objective comparison of ATBC and phthalates, supported by experimental data, to validate ATBC's position as a safer choice for medical applications.

Performance and Safety Comparison: ATBC vs. Phthalates

Experimental evidence consistently demonstrates ATBC's superior safety profile compared to DEHP, particularly concerning leachability and biocompatibility. While both plasticizers can migrate from the polymer matrix, the extent and toxicological implications of this migration differ significantly.

Leachability from Medical Devices

The non-covalent bonding of plasticizers within the PVC matrix allows them to leach into solutions they come in contact with, such as intravenous fluids and blood products. The rate of leaching is influenced by factors like temperature, contact time, and the lipophilicity of the solution.

Interestingly, some studies have indicated that ATBC can leach more rapidly than DEHP under certain conditions. However, the critical distinction lies in the significantly lower toxicity of ATBC's leachates compared to those of DEHP.

Table 1: Comparative Leachability of Plasticizers from PVC Medical Devices

Plasticizer	Medical Device Type	Simulant/Medi um	Leached Amount	Reference
DEHP	Respiratory support devices	Ethanol/water (1:1)	Median: 6560 μg	
DEHP	IV fluid bags (PL146 plastic)	Ethanol/water (1:1)	3260 μg	
DEHP	Neonatal expiratory filter set	Ethanol/water (1:1)	54,600 μg	
DEHP	Blood bags	Blood components	20 to 115 mg/L	_
ATBC	Not specified	Not specified	Leaches ten times more rapidly than DEHP in some evaluations	

Toxicological Profile

The primary concern with phthalate exposure from medical devices is the potential for adverse health effects, particularly in vulnerable populations like neonates. DEHP has been classified

as a substance that is carcinogenic, mutagenic, or toxic for reproduction (CMR 1b) by the European Union.

In contrast, ATBC is generally regarded as a non-toxic material. It has been approved by the U.S. Food and Drug Administration (FDA) for use in food contact materials.

Table 2: Comparative Toxicological Data

Parameter	DEHP	ATBC	Reference
Acute Oral Toxicity (LD50)	1 to 30 g/kg (rodents)	>31,500 mg/kg (rats)	
Reproductive Toxicity	Known endocrine disruptor, affects male and female reproductive systems.	No significant reproductive toxicity observed in animal studies at high doses. Some studies suggest potential effects at lower doses that require further investigation.	
Developmental Toxicity	Associated with developmental abnormalities.	No Observed Adverse Effect Level (NOAEL) for reproductive toxicity between 250- 1000 mg/kg/day.	
Carcinogenicity	Classified as a Group 2B human carcinogen.	Not classified as a carcinogen.	

Biocompatibility

Biocompatibility studies are crucial for materials used in medical devices. A comparative analysis of bio-based plasticizers ranked the biocompatibility as follows: Epoxidized soybean oil (ESO) > ATBC > Triphenyl phosphate (TCP) > Dioctyl phthalate (DOP,

 To cite this document: BenchChem. [Validation of ATBC as a safer alternative to phthalates in medical devices]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666534#validation-of-atbc-as-a-safer-alternative-to-phthalates-in-medical-devices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com